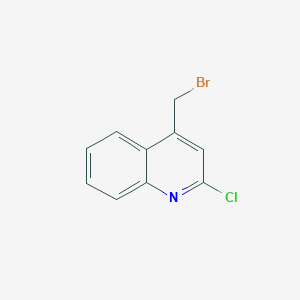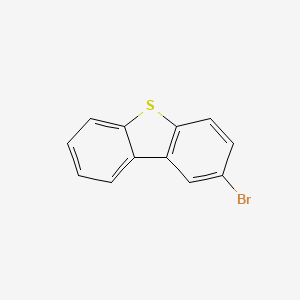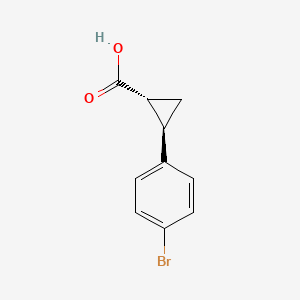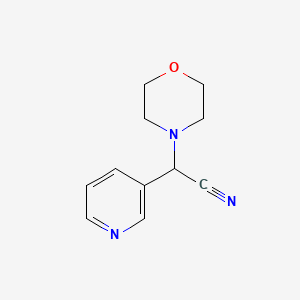
4-Bromomethyl-2-chloroquinoline
Descripción general
Descripción
4-Bromomethyl-2-chloroquinoline is a chemical compound with the linear formula C10H7BrClN . It has a molecular weight of 256.53 . It is a solid substance that is typically stored at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Bromomethyl-2-chloroquinoline, has been a subject of research due to their potential therapeutic applications . For instance, a novel series of quinoline derivatives was synthesized from 3-(bromomethyl)-2-chloroquinoline and quinazolin-4(3H)-one as starting materials . Another study reported the synthesis of a new type of halomethylquinoline building block, i.e., ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate .Molecular Structure Analysis
The molecular structure of 4-Bromomethyl-2-chloroquinoline is planar . It has one intramolecular hydrogen bonded interaction of the type C-H…Cl and one C-H…N intermolecular interaction . The structure is stabilized by Van der Waals forces .Aplicaciones Científicas De Investigación
Antimalarial Applications
Quinoline derivatives, such as 4-Bromomethyl-2-chloroquinoline, have been found to exhibit significant antimalarial activity . They are used extensively in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .
Antimicrobial Applications
Quinoline derivatives also exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Anticancer Applications
Quinoline derivatives have shown potential in anticancer research. For instance, 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one demonstrated significant antitumor activity with IC50 values of 0.4, 0.4, 0.4, and 0.9 µM against 2774, SKOV-3, HL-60, and H460 cancer cell lines .
Antiviral Applications
Quinoline derivatives are known to exhibit antiviral properties . They inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Anti-inflammatory Applications
Quinoline derivatives have been found to exhibit anti-inflammatory effects . They are used in the treatment of various inflammatory conditions .
Quorum Sensing Inhibitors
Quinoline derivatives have been synthesized and evaluated as potential quorum sensing inhibitors . Quorum sensing is a central communication system in bacteria, and inhibiting it is a promising strategy to combat bacterial pathogens without antibiotics .
Antibiofilm Applications
Certain quinoline derivatives have shown potential in preventing biofilm formation and eradicating pre-formed biofilms . Biofilms are communities of microorganisms that can cause a variety of problems in medical and industrial settings .
Antivirulence Applications
Quinoline derivatives have also been evaluated for their antivirulence effects . For instance, one compound reduced pyocyanin synthesis by over 70%, demonstrating significant antivirulence effect .
Safety and Hazards
4-Bromomethyl-2-chloroquinoline is considered hazardous. It can cause harm if swallowed and can cause severe skin burns and eye damage . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
Direcciones Futuras
Quinoline derivatives, including 4-Bromomethyl-2-chloroquinoline, have been the focus of many research studies due to their potential therapeutic applications . Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Relevant Papers Several relevant papers were retrieved during the search. These papers discuss the synthesis and therapeutic potential of quinoline derivatives , the solubility determination and correlation of 4-(Bromomethyl)-2(1H)-quinolinone , and the safety data sheet of 4-Bromomethyl-2-chloroquinoline .
Propiedades
IUPAC Name |
4-(bromomethyl)-2-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHANOADKGPRUKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311856 | |
| Record name | 4-BROMOMETHYL-2-CHLOROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-2-chloroquinoline | |
CAS RN |
137354-54-2 | |
| Record name | 4-BROMOMETHYL-2-CHLOROQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10311856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)
